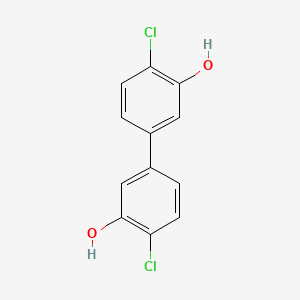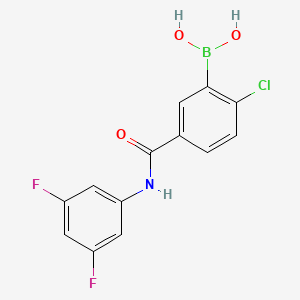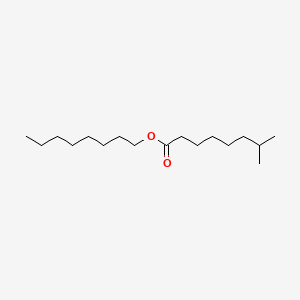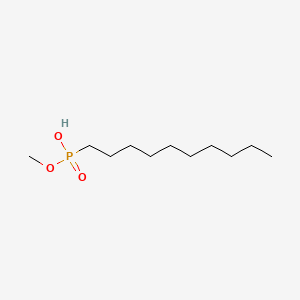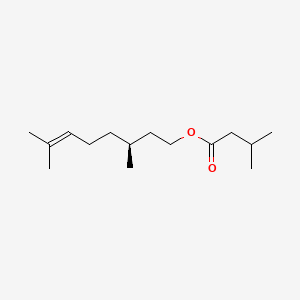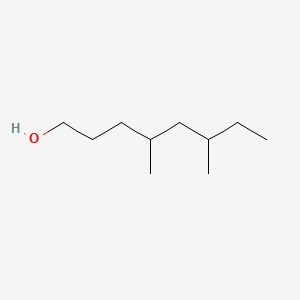
4,6-Dimethyloctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyloctan-1-ol is an organic compound with the molecular formula C10H22O and a molecular weight of 158.2811 g/mol . It is a type of alcohol characterized by the presence of two methyl groups attached to the fourth and sixth carbon atoms of an octane chain, with a hydroxyl group (-OH) at the first carbon position . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,6-Dimethyloctan-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 4,6-dimethyloctene . This method typically involves the following steps:
Hydroboration: The addition of borane (BH3) to the double bond of 4,6-dimethyloctene.
Oxidation: The oxidation of the resulting organoborane intermediate with hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimized reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (4,6-dimethyloctanal) or carboxylic acid (4,6-dimethyloctanoic acid) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane (4,6-dimethyloctane) using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and hydrogen halides (HX).
Major Products Formed
Oxidation: 4,6-Dimethyloctanal and 4,6-dimethyloctanoic acid.
Reduction: 4,6-Dimethyloctane.
Substitution: 4,6-Dimethyloctyl halides (e.g., 4,6-dimethyloctyl chloride, 4,6-dimethyloctyl bromide).
Aplicaciones Científicas De Investigación
4,6-Dimethyloctan-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6-dimethyloctan-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, affecting their structure and function. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its solubility and reactivity . The compound’s molecular targets and pathways involved in its effects are still under investigation, with ongoing research aimed at elucidating its precise mechanisms .
Comparación Con Compuestos Similares
4,6-Dimethyloctan-1-ol can be compared with other similar compounds, such as:
4,6-Dimethyloctane: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
4,6-Dimethyloctanal: Contains an aldehyde group instead of a hydroxyl group, making it more reactive towards nucleophiles.
4,6-Dimethyloctanoic acid: Contains a carboxylic acid group, making it more acidic and capable of forming salts and esters.
The uniqueness of this compound lies in its specific structure, which combines the properties of an alcohol with the presence of two methyl groups, influencing its reactivity and applications .
Propiedades
Número CAS |
66719-33-3 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
4,6-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-9(2)8-10(3)6-5-7-11/h9-11H,4-8H2,1-3H3 |
Clave InChI |
JOWDWXPTKVUHBV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(C)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)
